

Navigating Isotopic Purity and Labeling Efficiency of Metalaxyl-13C6: A Technical Guide

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Compound of Interest

Compound Name: Metalaxyl-13C6

Cat. No.: B1146161

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of **Metalaxyl-13C6**, a stable isotope-labeled (SIL) internal standard crucial for quantitative studies in agrochemical and environmental analysis. This document outlines the key quality attributes of **Metalaxyl-13C6**, details the experimental methodologies for their determination, and presents this information in a clear, accessible format for researchers and drug development professionals.

Quantitative Data Summary

The quality of **Metalaxyl-13C6** is defined by its isotopic purity, isotopic enrichment, and chemical purity. The following tables summarize the available quantitative data for commercially available **Metalaxyl-13C6**.

Table 1: Isotopic Purity and Enrichment of **Metalaxyl-13C6**

Parameter	Specification	Supplier
Isotopic Purity	99 atom % 13C	Sigma-Aldrich
Isotopic Enrichment	Not explicitly specified	Multiple
Mass Shift	M+6	Sigma-Aldrich

Table 2: Chemical Purity of **Metalaxyl-13C6**

Parameter	Specification	Method	Supplier
Purity	≥98.0%	HPLC	Sigma-Aldrich
Purity	98.4%	Not specified	MedchemExpress
Assay	98% (CP)	Not specified	Sigma-Aldrich

Experimental Protocols

The determination of isotopic purity and labeling efficiency of **Metalaxyl-13C6** relies on sophisticated analytical techniques. While compound-specific protocols are often proprietary, the following sections detail the general, widely accepted methodologies for these analyses.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity and enrichment of ¹³C-labeled compounds.^[1] The general workflow involves comparing the measured isotopic distribution of the labeled compound to its theoretical distribution.

Methodology:

- **Sample Preparation:** A solution of **Metalaxyl-13C6** is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration appropriate for the mass spectrometer being used.
- **Instrumental Analysis:** The sample is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS) to ensure the analysis of a pure compound. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are employed to resolve the different isotopologues.^[1]
- **Data Acquisition:** Mass spectra are acquired over the relevant m/z range, focusing on the molecular ion cluster of **Metalaxyl-13C6**.

- Data Analysis and Calculation:
 - The ion chromatograms for each isotopologue (M, M+1, M+2, etc.) are extracted and the peak areas are integrated.[\[1\]](#)
 - The natural isotopic abundance of all elements in the molecule (C, H, N, O) is used to correct the measured intensities, removing their contribution to the adjacent isotope peaks.[\[1\]](#)
 - The isotopic purity is calculated by comparing the intensity of the fully labeled isotopologue (M+6 for **Metalaxyl-13C6**) to the sum of the intensities of all isotopologues.
 - Isotopic enrichment is determined by comparing the experimental isotopic pattern with theoretical distributions calculated for a range of enrichment levels.[\[2\]](#)

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) spectroscopy, particularly ^{13}C -NMR, is a powerful non-destructive technique for determining the isotopic purity of ^{13}C -labeled compounds.[\[3\]](#)[\[4\]](#)

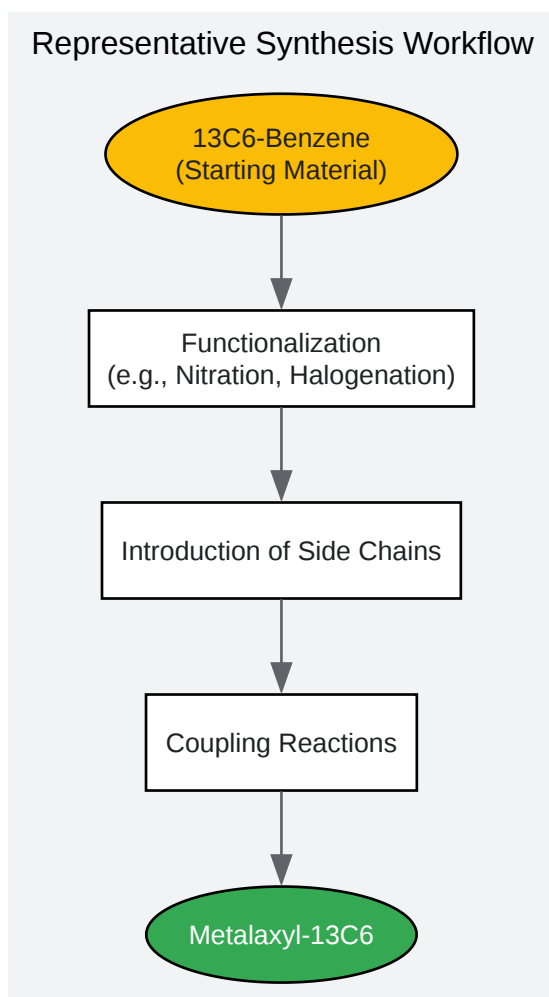
Methodology:

- Sample Preparation: A precise amount of **Metalaxyl-13C6** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. An internal standard with a known concentration and a distinct ^{13}C signal may be added for quantification.
- Instrumental Analysis: The ^{13}C -NMR spectrum is acquired on a high-field NMR spectrometer. Quantitative acquisition parameters are crucial, including a long relaxation delay to ensure full relaxation of all carbon nuclei.
- Data Acquisition: The ^{13}C spectrum is recorded, showing signals for the ^{13}C -enriched positions in the **Metalaxyl-13C6** molecule.
- Data Analysis and Calculation:
 - The integrals of the ^{13}C signals corresponding to the labeled positions are measured.

- The isotopic purity is determined by comparing the integral of the labeled carbon signals to the integral of a known reference standard or by analyzing the relative intensities of satellite peaks in the ^1H -NMR spectrum.

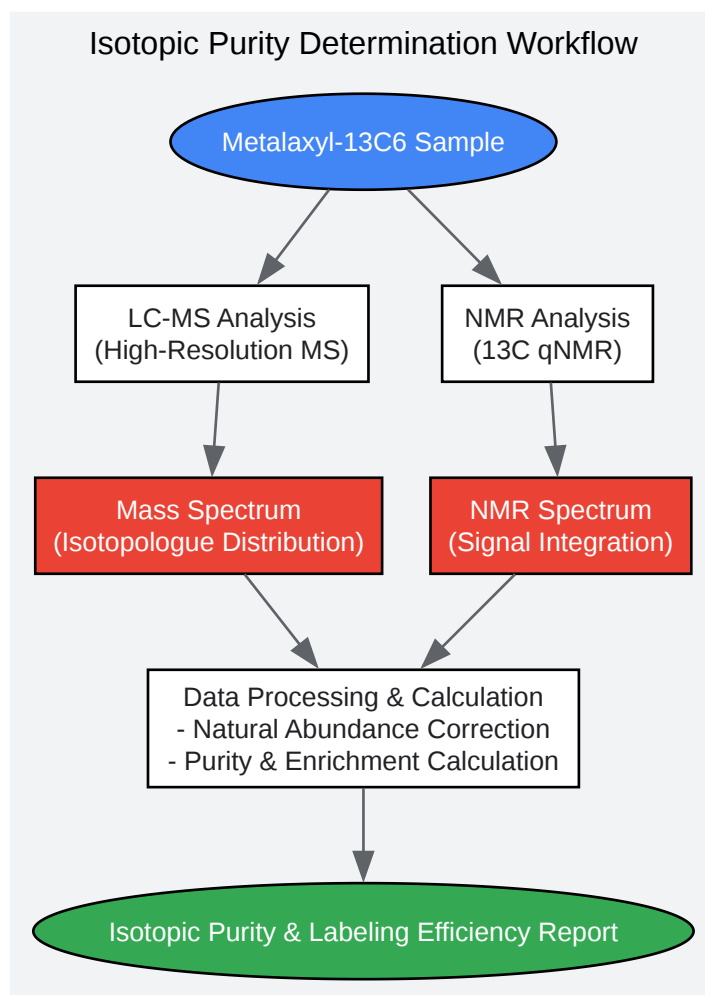
Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of **Metalaxyl- $^{13}\text{C}_6$** .



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Caption: A representative synthetic pathway for a $^{13}\text{C}_6$ -labeled aromatic compound.



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Caption: Analytical workflow for determining isotopic purity and labeling efficiency.

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References

- 1. almacgroup.com [almacgroup.com]

- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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